Methanesulfonic acid, trifluoro-, 4-pentenyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 4-pentenyl ester: is an organosulfur compound with the molecular formula C6H9F3O3S This compound is characterized by the presence of a trifluoromethyl group and a 4-pentenyl ester group attached to the methanesulfonic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid, trifluoro-, 4-pentenyl ester typically involves the esterification of methanesulfonic acid with 4-penten-1-ol in the presence of a trifluoromethylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include trifluoromethanesulfonic anhydride and a suitable base such as pyridine or triethylamine to neutralize the acid by-products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid, trifluoro-, 4-pentenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Trifluoromethyl carboxylic acids.
Reduction: Methanesulfonic acid, 4-pentenyl ester.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: Methanesulfonic acid, trifluoro-, 4-pentenyl ester is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for introducing trifluoromethyl groups into target molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 4-pentenyl ester involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the ester, making it more reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce trifluoromethyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
- Methanesulfonic acid, trifluoro-, ethyl ester
- Methanesulfonic acid, trifluoro-, methyl ester
- Methanesulfonic acid, trifluoro-, propyl ester
Comparison: Methanesulfonic acid, trifluoro-, 4-pentenyl ester is unique due to the presence of the 4-pentenyl group, which provides additional reactivity and versatility in chemical synthesis. Compared to its ethyl, methyl, and propyl counterparts, the 4-pentenyl ester can participate in additional reactions such as cycloaddition and polymerization, making it more valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
127041-02-5 |
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Molecular Formula |
C6H9F3O3S |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
pent-4-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H9F3O3S/c1-2-3-4-5-12-13(10,11)6(7,8)9/h2H,1,3-5H2 |
InChI Key |
GWJMWRQAYBNUEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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